3-Bromo-5-chloro-2,6-difluorobenzaldehyde
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Overview
Description
3-Bromo-5-chloro-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H2BrClF2O. It is a solid at room temperature and is known for its use as an intermediate in various chemical reactions . The compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde typically involves halogenation reactions. One common method includes the nitration of a precursor compound followed by reduction reactions . Industrial production methods often involve multi-step processes that ensure high purity and yield. The reaction conditions usually require controlled temperatures and the use of specific catalysts to facilitate the halogenation and subsequent reactions.
Chemical Reactions Analysis
3-Bromo-5-chloro-2,6-difluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using reagents like organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloro-2,6-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions facilitate the compound’s role as an intermediate in various chemical reactions .
Comparison with Similar Compounds
3-Bromo-5-chloro-2,6-difluorobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
- 3-Bromo-2,6-difluorobenzaldehyde
- 4-Bromo-2,5-difluorobenzaldehyde
- 3-Bromo-2-fluorobenzaldehyde
- 5-Bromo-2-fluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzaldehyde
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 2,6-Difluorobenzaldehyde
- 4-Chloro-2,6-difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde .
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
3-bromo-5-chloro-2,6-difluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRKGNJQPFWXHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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